![molecular formula C18H28N4O3 B5652391 2-(3-methoxypropyl)-8-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5652391.png)
2-(3-methoxypropyl)-8-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound under discussion is a member of the diazaspirodecanone family, known for its diverse biological activities. These compounds are recognized for their potential in medicinal chemistry due to their structural uniqueness and pharmacological relevance.
Synthesis Analysis
Research on similar compounds shows a variety of synthetic routes. For instance, Caroon et al. (1981) discuss the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which could offer insights into the synthesis methods applicable to the target compound (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of diazaspirodecanone derivatives is characterized by the presence of a spiro linkage between a diazacyclic and a cyclohexane ring. For example, the work by Trishin et al. (2001) on a related compound provides insights into the molecular structure, which is likely to be relevant for understanding our target compound (Trishin et al., 2001).
Chemical Reactions and Properties
Diazaspirodecanones undergo various chemical reactions due to their active functional groups. For example, Georgiadis (1986) describes the hydrogenolysis and reduction reactions in the synthesis of related compounds, which may also be relevant for our target compound (Georgiadis, 1986).
Propiedades
IUPAC Name |
2-(3-methoxypropyl)-8-[2-(5-methylpyrazol-1-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-15-4-7-19-22(15)13-17(24)20-9-5-18(6-10-20)12-16(23)21(14-18)8-3-11-25-2/h4,7H,3,5-6,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBFTNGFQFYVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(=O)N2CCC3(CC2)CC(=O)N(C3)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxypropyl)-8-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5652322.png)
![rel-(1S,6R)-3-[2-(difluoromethoxy)benzyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5652330.png)
![3-(2-furylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5652338.png)
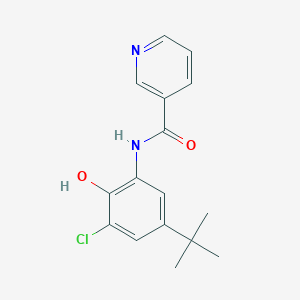
![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1H-tetrazol-5-amine](/img/structure/B5652358.png)

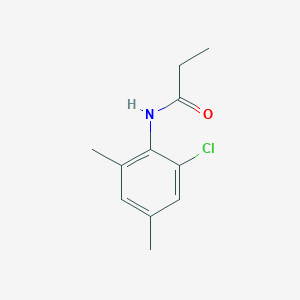
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(2-methyl-3-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5652363.png)
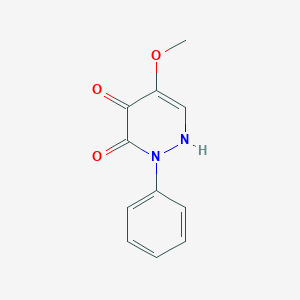
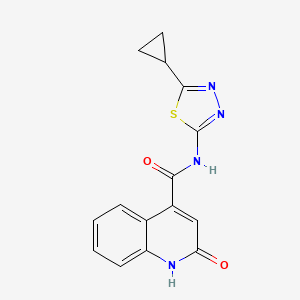

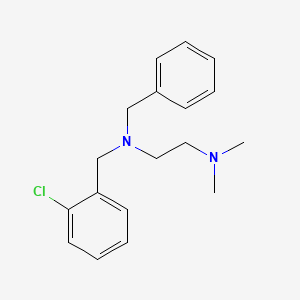
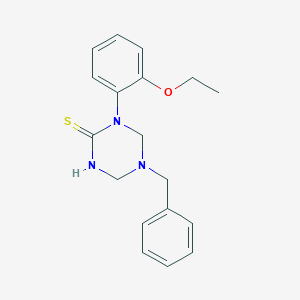
![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5652406.png)